![molecular formula C10H21ClN2O3 B3021864 (2S,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride CAS No. 1279038-32-2](/img/structure/B3021864.png)
(2S,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride
Overview
Description
“(2S,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride” is a chemical compound with the molecular formula C6H12ClNO3 . It is also known by other names such as “(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride”, “H-Hyp-OMe.HCl”, “trans-4-Hydroxy-L-proline methyl ester hydrochloride”, and “Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate Hydrochloride” among others .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m1./s1
. The Canonical SMILES representation is COC(=O)[C@@H]1CC@HO.Cl
. These representations provide a detailed view of the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of this compound is 181.62 g/mol . Other physical and chemical properties such as solubility, melting point, etc., are not directly available in the search results.Scientific Research Applications
- (2S,4R)-Methyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride has been employed in drug discovery efforts. Researchers use it to design and synthesize novel drug candidates for treating various diseases. Its structural features make it a valuable building block for creating potential therapeutic agents .
Drug Development
properties
IUPAC Name |
tert-butyl (2S,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLODQXSQDSMHU-WLYNEOFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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